ethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a thienyl group, and multiple ester functionalities, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include ethyl chloroformate, dimethylformamide (DMF), and various catalysts to facilitate esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signaling pathways. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects fully.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-({[3-(METHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
- ETHYL 5-({[3-(CARBOXY)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H21N3O5S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H21N3O5S/c1-6-24-16(22)11-8-12(20(5)19-11)14(21)18-15-13(17(23)25-7-2)9(3)10(4)26-15/h8H,6-7H2,1-5H3,(H,18,21) |
InChI Key |
QDYRQTAFTNGWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.